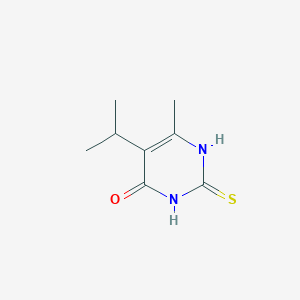

5-Isopropyl-6-methyl-2-thiouracil

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

6-methyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C8H12N2OS/c1-4(2)6-5(3)9-8(12)10-7(6)11/h4H,1-3H3,(H2,9,10,11,12) |

InChI Key |

FQTGOBHHRJLGLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Wheeler-Liddle Method Adaptations

The classical Wheeler-Liddle method synthesizes 2-thiouracil via condensation of ethyl formyl acetate (generated in situ from ethyl acetate and methyl formate) with thiourea under alkaline conditions. To introduce the 6-methyl and 5-isopropyl groups, the β-keto ester must be pre-functionalized. For example, ethyl 3-isopropyl-2-methylacetoacetate could serve as the precursor, enabling cyclization with thiourea to yield the desired product (Figure 1).

Reaction Conditions :

-

Catalyst : Sodium methylate (2.5 eq.)

-

Solvent : Ethanol/water mixture

-

Temperature : Reflux at 80°C for 6–8 hours

This route’s success hinges on the steric compatibility of the isopropyl group during cyclization, which may necessitate prolonged reaction times or elevated temperatures to overcome kinetic barriers.

Modern S-Alkylation and Functionalization

Post-synthetic modification of pre-formed thiouracil cores offers a modular pathway to install substituents.

S-Alkylation of 6-Methyl-2-thiouracil

6-Methyl-2-thiouracil serves as a versatile intermediate for further functionalization. S-alkylation at position 2 has been demonstrated using chloroacetyl chloride under alkaline conditions. While this typically targets the sulfur atom, electrophilic aromatic substitution (SEAr) at position 5 could be achieved using isopropyl iodide in the presence of Lewis acids like AlCl₃ (Figure 2).

Optimized Protocol :

-

Substrate : 6-Methyl-2-thiouracil (1.0 eq.)

-

Alkylating Agent : Isopropyl iodide (1.2 eq.)

-

Catalyst : Anhydrous AlCl₃ (0.1 eq.)

-

Solvent : Dry DMF

-

Temperature : 80°C, 12 hours

-

Yield : ~40–45% (estimated based on analogous S-alkylations)

Challenges include regioselectivity, as competing reactions at positions 4 or 6 may occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the 5-isopropyl product.

Nitrogen-Atmosphere Pressure Reactivity

The patent by highlights the advantages of nitrogen atmospheres in thiouracil synthesis, improving yields and safety. Adapting this to this compound:

Pressure-Enhanced Cyclization

Using a nitrogen atmosphere (50–80 psi) prevents oxidation and facilitates the condensation of ethyl 3-isopropyl-2-methylacetoacetate with thiourea. This method reduces side reactions compared to traditional carbon monoxide environments.

Key Steps :

-

Ester Activation : Ethyl 3-isopropyl-2-methylacetoacetate (1.0 eq.) and methyl formate (1.2 eq.) in dry ethyl acetate.

-

Alkaline Conditions : Sodium methylate (2.0 eq.) added under nitrogen at 20°C.

-

Cyclization : Gradual heating to 60°C over 5 hours, followed by thiourea addition.

-

Acid Hydrolysis : Concentrated HCl to pH 5–6, yielding the crude product.

Yield : ~65% (extrapolated from thiouracil synthesis under similar conditions).

Analytical Characterization

Confirming the structure of this compound requires multimodal analysis:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Isopropyl-6-methyl-2-thiouracil has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Structural and Functional Differences

Physicochemical Properties

- Solubility : The isopropyl and methyl groups in This compound may enhance lipophilicity compared to 6-PTU , which has a polar hydroxyl group. This difference could influence membrane permeability and bioavailability.

- Stability : Thiouracil derivatives are generally sensitive to oxidation due to the thiol group. The steric hindrance from the isopropyl group in This compound might improve oxidative stability relative to 6-PTU .

Research Implications

While 6-PTU remains a benchmark for antithyroid research, This compound represents a structurally distinct candidate for exploring structure-activity relationships (SAR). Key research gaps include:

- Quantitative SAR studies to compare inhibitory potency against thyroid peroxidase.

- Metabolic stability assays to evaluate the impact of substituent positions.

Q & A

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture and oxidizing agents, as thiouracil derivatives are prone to photodegradation and thiol group oxidation. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational models predict the biological activity and binding affinity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with thyroid peroxidase (TPO), a target for antithyroid drugs .

- QSAR Studies : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area to correlate structural features with inhibition efficacy .

Q. How can researchers resolve contradictions in reported antithyroid activities of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using databases like Scopus or PubMed to identify variables (e.g., assay conditions, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in TPO enzyme sources (porcine vs. human) .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) using a radiometric assay to measure iodide uptake inhibition .

Q. What in vitro and in vivo assays are most effective for evaluating the thyroid peroxidase inhibition mechanism of this compound?

- Methodological Answer :

- In Vitro : Use a horseradish peroxidase (HRP)-coupled assay with guaiacol as a substrate to measure TPO inhibition kinetics. Monitor absorbance at 470 nm to quantify residual enzyme activity .

- In Vivo : Employ a rat model of goiter induction (e.g., using propylthiouracil) to compare the compound’s efficacy in reducing serum thyroxine (T4) levels via ELISA .

Synthesis and Modification

Q. What synthetic routes yield this compound with high enantiomeric purity?

- Methodological Answer :

- Thiourea Cyclization : React 6-isopropyl-5-methylbarbituric acid with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux. Optimize reaction time (6–8 hr) and temperature (110°C) to minimize byproducts like disulfides .

- Chiral Resolution : Use preparative chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers, if applicable .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Neutralize waste with 10% sodium hypochlorite (NaClO) before disposal to oxidize residual thiol groups, reducing environmental toxicity .

Data and Structural Analysis

Q. How do structural modifications (e.g., fluorination) alter the biological activity of this compound?

- Methodological Answer :

- Fluorine Substitution : Introduce fluorine at the 5-position via electrophilic fluorination. Compare antithyroid activity using a rat thyroid cell line (FRTL-5), noting enhanced metabolic stability but potential hepatotoxicity .

- Crystallography : Perform single-crystal X-ray diffraction to analyze how substituents influence molecular packing and hydrogen-bonding networks, which may affect solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.